4'-CHLORO-3-NITROBENZO-O-TOLUIDIDE
Overview
Description
4’-CHLORO-3-NITROBENZO-O-TOLUIDIDE is a chemical compound with the molecular formula C14H11ClN2O3 and a molecular weight of 290.708 g/mol . It is a unique compound used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-CHLORO-3-NITROBENZO-O-TOLUIDIDE typically involves the nitration of chlorobenzene derivatives. The process includes the following steps:
Industrial Production Methods
Industrial production of 4’-CHLORO-3-NITROBENZO-O-TOLUIDIDE follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
4’-CHLORO-3-NITROBENZO-O-TOLUIDIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and HCl.
Common Reagents and Conditions
Reducing Agents: Iron filings and HCl for reduction reactions.
Nucleophiles: Hydroxide, methoxide, and amide for substitution reactions.
Major Products
4-Chloroaniline: Formed by the reduction of the nitro group.
4-Nitrophenol, 4-Nitroanisole, 4-Fluoronitrobenzene, and 4-Nitroaniline: Formed by nucleophilic substitution reactions.
Scientific Research Applications
4’-CHLORO-3-NITROBENZO-O-TOLUIDIDE is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-CHLORO-3-NITROBENZO-O-TOLUIDIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen-bonded dimers and undergo π-interactions, which play a crucial role in its chemical behavior and biological activity . The nitro group and chlorine atom significantly influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-o-toluidine: An organic compound with similar structural features but different applications and toxicity profiles.
4-Nitrochlorobenzene: Shares the nitro and chloro functional groups but differs in its overall structure and reactivity.
Uniqueness
4’-CHLORO-3-NITROBENZO-O-TOLUIDIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. Its applications in various fields of research and industry highlight its versatility and importance .
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-7-11(15)5-6-13(9)16-14(18)10-3-2-4-12(8-10)17(19)20/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGQSOKQBNLCGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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